3-Nitrophenethyl azide
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H8N4O2 |
|---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
1-(2-azidoethyl)-3-nitrobenzene |
InChI |
InChI=1S/C8H8N4O2/c9-11-10-5-4-7-2-1-3-8(6-7)12(13)14/h1-3,6H,4-5H2 |
InChI Key |
LVZQATYYRLEYKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CCN=[N+]=[N-] |
Origin of Product |
United States |
Chemical Profile of 3 Nitrophenethyl Azide
Chemical Identity
CAS Number : 38088-64-5
IUPAC Name : 1-(2-azidoethyl)-3-nitrobenzene
Synonyms : Benzene (B151609), 1-(2-azidoethyl)-3-nitro-
Molecular Formula : C₈H₈N₄O₂ lookchem.com
Molecular Weight : 192.18 g/mol lookchem.com
| Property | Value |
| Physical State | Yellow oil acs.org |
| Molecular Formula | C₈H₈N₄O₂ lookchem.com |
| Molecular Weight | 192.18 g/mol lookchem.com |
| LogP | 2.42 lookchem.com |
Synthesis and Manufacturing
Common Synthetic Routes
A prevalent method for synthesizing phenethyl azides, including 3-nitrophenethyl azide (B81097), involves the nucleophilic substitution of a suitable leaving group with an azide salt. acs.org A common precursor is the corresponding phenethyl bromide or alcohol.
Nucleophilic Properties of the Azide Moiety
Reagents and Reaction Conditions
The synthesis of 3-nitrophenethyl azide can be achieved from 3-nitrophenethyl alcohol. The alcohol is first converted to a better leaving group, such as a tosylate or mesylate, or directly to the bromide. Subsequent reaction with sodium azide (NaN₃) in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) results in the displacement of the leaving group to form the desired azide. acs.org For example, this compound has been synthesized with a 62% yield as a yellow oil. acs.org
Another general approach for creating aryl azides starts from the corresponding aniline. The process involves an in-situ diazotization of the amine followed by treatment with sodium azide. organic-chemistry.org
Physicochemical Properties and Characterization
Solubility and Stability
Construction of Triazole-Containing Molecular Scaffolds
Spectroscopic Data
The structure of 3-nitrophenethyl azide (B81097) is confirmed through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
¹H NMR : The proton NMR spectrum of 3-nitrophenethyl azide in CDCl₃ shows characteristic signals for the aromatic and aliphatic protons. The aromatic protons appear in the range of δ 7.51-8.13 ppm. The two methylene (B1212753) groups of the ethyl chain appear as triplets at approximately δ 3.00 ppm and δ 3.60 ppm. acs.org
¹³C NMR : The carbon NMR spectrum provides further confirmation of the structure, with distinct signals for the aromatic and aliphatic carbons. rsc.org
IR Spectroscopy : The IR spectrum would show a strong, characteristic absorption band for the azide group (N₃) typically around 2100 cm⁻¹, and also strong bands corresponding to the nitro group (NO₂).
Applications in Organic Synthesis
Role in Click Chemistry
3-Nitrophenethyl azide (B81097) is a valuable reagent in click chemistry, particularly in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). ontosight.aiacs.org This reaction allows for the efficient and specific formation of 1,2,3-triazole linkages. The presence of the nitro group can modulate the electronic properties of the azide, and the resulting triazole can be a key structural motif in various functional molecules. For instance, libraries of triazole-containing compounds have been synthesized using phenethyl azide analogues for screening as enzyme inhibitors. acs.org
Density Functional Theory (DFT) Studies
Precursor for Other Functional Groups
Beyond its direct use in cycloaddition reactions, the azide group of 3-nitrophenethyl azide serves as a synthetic precursor to a primary amine. The reduction of the azide can be achieved under mild conditions, such as with triphenylphosphine (B44618) in the Staudinger reaction or by catalytic hydrogenation, to yield 3-nitrophenethylamine. wikipedia.org This transformation is particularly useful as it allows the introduction of a protected amine, which can be deprotected at a later stage of a synthetic sequence. baseclick.eu Furthermore, the nitro group itself can be reduced to an amine, offering pathways to di-functionalized phenethylamines.
Q & A
Q. How can researchers address contradictory data in azide stability studies, particularly in biological matrices?
- Methodological Answer : Stability inconsistencies arise from matrix composition and storage conditions. For example, azides degrade faster in plasma at room temperature than at −70°C . To resolve contradictions:
- Standardization : Use spiked control samples in matched matrices (e.g., human plasma) under varying conditions.
- Analytical Validation : Employ gas chromatography (GC) with nitrogen-phosphorus detection (NPD) or LC-MS/MS for simultaneous quantification of azide and degradation products .
Q. What strategies optimize regioselectivity in CuAAC reactions involving this compound?
- Methodological Answer : Copper(I) catalysts (e.g., CuBr with TBTA ligand) ensure 1,4-regioselectivity in triazole formation. Key parameters:
- Solvent : Use tert-butanol/water mixtures to enhance solubility and reduce side reactions.
- Catalyst Loading : 5–10 mol% Cu(I) for high conversion (>95%) .
- Substrate Design : Terminal alkynes with electron-withdrawing groups (e.g., phenylacetylene) improve reaction kinetics.
Q. How can researchers identify and quantify byproducts in azide-based reactions?
- Methodological Answer :
- Chromatography : HPLC with UV detection (λ = 254 nm) separates nitroaromatic byproducts. For volatile compounds, GC-MS with derivatization (e.g., BSTFA for hydroxylamines) is preferred .
- Tandem MS : Use MRM (multiple reaction monitoring) modes to distinguish isomers (e.g., 1,4- vs. 1,5-triazoles) .
- Kinetic Studies : Monitor reaction progress via in-situ FTIR to detect intermediates (e.g., nitrile imines).
Tables for Key Data
| Parameter | Optimal Conditions | References |
|---|---|---|
| CuAAC Reaction Temperature | 25–40°C | |
| Azide Stability (Plasma) | −70°C (long-term), analyze within 24 hr | |
| Hazard Mitigation | P95 respirators, fume hoods |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
